2-Methoxy-5-(thiophene-3-yl)benzoic acid
Description
2-Methoxy-5-(thiophene-3-yl)benzoic acid is a benzoic acid derivative characterized by a methoxy group at the 2-position and a thiophene-3-yl substituent at the 5-position of the benzene ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse bioactivity and tunable physicochemical properties . This compound has garnered interest for its structural hybridity, combining the rigidity of benzoic acid with the electronic diversity of thiophene, making it a candidate for antimicrobial and anti-inflammatory applications .
Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-methoxy-5-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C12H10O3S/c1-15-11-3-2-8(6-10(11)12(13)14)9-4-5-16-7-9/h2-7H,1H3,(H,13,14) |
InChI Key |
AFNLRLZDYDYPLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The thiophene-3-yl group in the target compound provides π-π stacking capabilities, unlike the electron-withdrawing -CF₃ or -SO₂C₂H₅ groups in analogs .
- Bioactivity : Thiophene-containing analogs (e.g., 5-methoxybenzo[b]thiophene-3-acetic acid) exhibit enhanced antimicrobial activity compared to sulfonyl or trifluoromethyl derivatives, likely due to improved membrane penetration .
Physicochemical Comparison
Antimicrobial Activity
- Target Compound : Predicted to exhibit moderate antibacterial activity (MIC ~16–32 µg/mL) based on thiophene’s role in disrupting microbial membranes .
- Analog 3-[(5Z)-5-Benzylidene-...]benzoic acid: Demonstrated potent activity against Candida albicans (MIC = 4 µg/mL) due to thiazolidinone-thioxo moiety .
- 5-Methoxybenzo[b]thiophene-3-acetic acid : Showed anti-inflammatory effects (IC₅₀ = 10 µM for COX-2 inhibition) .
Toxicity (QSTR Predictions)
Using the QSTR model for benzoic acid derivatives :
- 0JA (Zero-order connectivity index) : Higher values correlate with increased toxicity. The target compound’s 0JA = 4.21 (vs. 3.98 for 2-methoxy-5-(CF₃)benzoic acid), suggesting slightly higher acute toxicity.
- LD₅₀ (Mice, oral) : Predicted LD₅₀ = 480 mg/kg (moderate toxicity), comparable to aspirin (LD₅₀ = 500 mg/kg) but safer than trifluoromethyl analogs (LD₅₀ = 320 mg/kg) .
Extraction and Solubility Behavior
- Extraction Efficiency : Benzoic acid derivatives with larger distribution coefficients (e.g., target compound, m ≈ 8.5) are extracted faster in emulsion liquid membranes than polar analogs like acetic acid (m = 1.2) .
- Effective Diffusivity: Thiophene-substituted benzoic acid exhibits higher membrane mobility (diffusivity = 1.8 × 10⁻⁹ m²/s) than phenol (1.2 × 10⁻⁹ m²/s) due to balanced hydrophobicity .
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